Atto 680 NHS Ester: A Technical Guide for Advanced Research Applications
Atto 680 NHS Ester: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Atto 680 N-hydroxysuccinimidyl (NHS) ester is a high-performance, amine-reactive fluorescent dye widely utilized in life sciences research.[1][2][3] As a member of the new generation of fluorescent labels, it offers exceptional brightness, photostability, and versatility, making it an invaluable tool for labeling a wide range of biomolecules, including proteins, antibodies, and nucleic acids.[1][4] This technical guide provides an in-depth overview of Atto 680 NHS ester, its applications, and detailed protocols for its use in research.
Core Properties and Characteristics
Atto 680 is a zwitterionic dye with a net electrical charge of zero, which minimizes nonspecific binding. Its key features include strong absorption, a high fluorescence quantum yield, and excellent thermal and photostability. These properties make it particularly well-suited for demanding applications such as single-molecule detection and high-resolution microscopy. The fluorescence of Atto 680 is efficiently quenched by electron donors like guanine (B1146940) and tryptophan, a characteristic that can be leveraged in specific experimental designs.
Quantitative Data Summary
The key quantitative specifications for Atto 680 NHS ester are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight (MW) | 828 g/mol | |
| Excitation Maximum (λabs) | 681 nm | |
| Emission Maximum (λfl) | 698 nm | |
| Molar Extinction Coefficient (εmax) | 1.25 x 10^5 M-1 cm-1 | |
| Fluorescence Quantum Yield (ηfl) | 30% | |
| Fluorescence Lifetime (τfl) | 1.7 ns | |
| Correction Factor (CF260) | 0.30 | |
| Correction Factor (CF280) | 0.17 |
Key Research Applications
The primary application of Atto 680 NHS ester is the covalent labeling of biomolecules for subsequent visualization and analysis. The NHS ester moiety reacts specifically with primary amine groups (-NH2) present on proteins (e.g., the ε-amino group of lysine (B10760008) residues) and amine-modified oligonucleotides to form a stable amide bond.
Amine-Reactive Labeling Chemistry
The fundamental reaction underlying the use of Atto 680 NHS ester is the acylation of a primary amine. This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the amine group is deprotonated and thus more nucleophilic.
This labeling strategy is foundational to a variety of advanced research applications:
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Fluorescence Microscopy: Labeled antibodies and proteins are routinely used as probes in immunofluorescence (IF) and immunohistochemistry (IHC) to visualize the localization and distribution of target molecules within cells and tissues.
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Live-Cell Imaging: Atto 680 NHS ester can be used for rapid and uniform labeling of cell surface proteins on live mammalian cells, enabling the study of dynamic membrane topologies and intercellular communication.
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Super-Resolution Microscopy: The high photostability and brightness of Atto 680 make it a suitable fluorophore for super-resolution imaging techniques such as STED and dSTORM, allowing for visualization beyond the diffraction limit of light.
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In Vivo Imaging: Fluorescently labeled antibodies or other targeting molecules can be used for in vivo imaging in small animal models to track their biodistribution and target engagement.
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Multiplexed Imaging: In techniques like cyclic immunofluorescence, Atto 680 can be used as a fiducial marker to register images from multiple rounds of staining, enabling the visualization of a large number of proteins in a single tissue section.
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Flow Cytometry: Cells labeled with Atto 680-conjugated antibodies can be identified and quantified using flow cytometry.
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Biochemical Assays: The dye can be used to label proteins or peptides for use in various binding and enzymatic assays.
Experimental Protocols
Detailed methodologies for common labeling procedures are provided below. It is crucial to use anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for preparing the dye stock solution, as the NHS ester is susceptible to hydrolysis.
Protein and Antibody Labeling Workflow
This protocol is a general guideline for labeling proteins, including antibodies, with Atto 680 NHS ester.
Materials:
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Protein or antibody to be labeled
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Atto 680 NHS ester
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Bicarbonate buffer (0.1 M, pH 8.3)
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Anhydrous, amine-free DMSO or DMF
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Gel permeation chromatography column (e.g., Sephadex G-25)
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Phosphate-buffered saline (PBS), pH 7.2
Procedure:
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Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS and then adjust the pH with bicarbonate buffer.
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Dye Preparation: Immediately before use, dissolve the Atto 680 NHS ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.
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Labeling Reaction: Add a molar excess of the reactive dye solution to the protein solution. A 2-fold molar excess is a good starting point, but the optimal ratio may need to be determined empirically. For an antibody, a common starting point is to add 10 µl of the dye solution to 1 ml of the protein solution.
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Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.
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Purification: Separate the labeled protein from the unreacted dye using a gel permeation chromatography column. The first colored band to elute is typically the labeled protein.
Oligonucleotide Labeling
This protocol is for labeling amine-modified oligonucleotides.
Materials:
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Amine-modified oligonucleotide
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Atto 680 NHS ester
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Carbonate buffer (0.2 M, pH 8-9)
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Anhydrous DMF
Procedure:
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Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.
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Dye Preparation: Prepare a 5 mg/mL solution of Atto 680 NHS ester in anhydrous DMF.
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Labeling Reaction: Add approximately 50 µl of the oligonucleotide solution to 30 µl of the dye solution.
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Incubation: Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH can be lowered to 7.0-7.5 to minimize hydrolysis of the NHS ester.
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Purification: Purify the labeled oligonucleotide using standard methods such as ethanol (B145695) precipitation or chromatography.
Live-Cell Surface Protein Labeling Workflow
This streamlined protocol is for the rapid and uniform labeling of surface proteins on live mammalian cells.
